(E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound's framework, notably its involvement in structures similar to 1,3,4-oxadiazoles and azetidinones, has shown promise in antimicrobial activities. For instance, research on derivatives incorporating the 1,3,4-oxadiazole and azetidinone moieties has demonstrated significant antibacterial and antifungal properties. These activities are evident against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The effectiveness of these compounds suggests potential for the development of new antimicrobial agents targeting a broad spectrum of pathogens (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
Additionally, the structural complexity of compounds related to the given chemical, particularly those featuring 1,3,4-oxadiazole and azetidinone, has been explored for anticancer properties. Molecular docking studies and anticancer activity assessments against various cancer cell lines indicate these compounds' potential as chemotherapeutic agents. Their synthesis and evaluation against cancer cell lines, including prostate cancer and colorectal cancer, highlight their promising role in cancer treatment strategies (Katariya, Vennapu, & Shah, 2021).
Synthesis Efficiency
The compound's relevance is further emphasized in studies focusing on the efficient synthesis of related heterocyclic compounds. Techniques such as microwave-assisted synthesis have been employed to rapidly and efficiently produce nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These methods offer a quicker, more efficient path to obtaining pharmacologically active compounds, indicating the utility of such structures in drug development and other scientific research applications (Mistry & Desai, 2006).
Corrosion Inhibition
Explorations into the use of 1,3,4-oxadiazole derivatives, closely related to the core structure of the queried compound, have also shown their potential as corrosion inhibitors. These compounds have demonstrated efficacy in protecting oil-well tubular steel in hydrochloric acid solutions, suggesting applications beyond pharmaceuticals into industrial and engineering fields. The effectiveness of these inhibitors is attributed to their ability to form stable adsorption layers on metal surfaces, thus preventing corrosion processes (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
(E)-1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-28-18-8-6-14(10-19(18)29-2)7-9-20(27)26-12-16(13-26)22-24-21(25-30-22)15-4-3-5-17(23)11-15/h3-11,16H,12-13H2,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXQCLDVZQCPR-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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